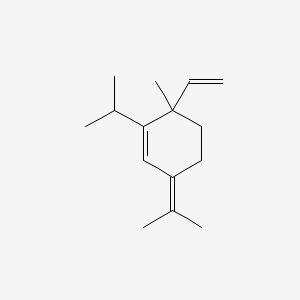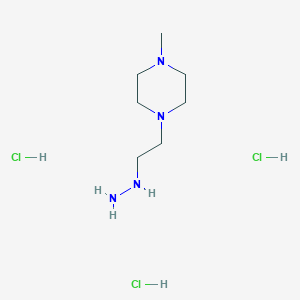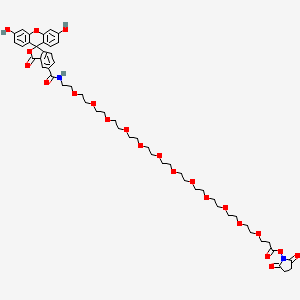![molecular formula C28H19F13O3 B12292877 2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)
2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-1-(4-fluorophényl)éthanone est un composé organique complexe caractérisé par la présence de plusieurs groupes trifluorométhyles et d'un groupe fluorophényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2,2-Bis[1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-1-(4-fluorophényl)éthanone implique généralement la réaction de l'éther éthylique de 3,5-bis(trifluorométhyl)phényle avec la 4-fluorophényléthanone dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur et sous température et pression contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Le processus peut inclure des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous une forme adaptée à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
2,2-Bis[1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-1-(4-fluorophényl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent conduire à la formation de différents dérivés du composé.
Substitution : Les groupes trifluorométhyle et fluorophényle peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour garantir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différentes cétones ou alcools, tandis que les réactions de substitution peuvent conduire à la formation de divers dérivés substitués.
Applications de la recherche scientifique
2,2-Bis[1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-1-(4-fluorophényl)éthanone présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques en raison de sa structure unique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 2,2-Bis[1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-1-(4-fluorophényl)éthanone implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes trifluorométhyle et fluorophényle peuvent améliorer l'affinité de liaison et la spécificité du composé pour ces cibles, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition d'enzymes spécifiques ou la modulation de l'activité des récepteurs.
Applications De Recherche Scientifique
2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Isocyanate de 3,5-bis(trifluorométhyl)phényle : Un autre composé contenant des groupes trifluorométhyle, utilisé en synthèse organique.
N,N'-Bis[3,5-bis(trifluorométhyl)phényl]thiourée : Utilisé comme catalyseur dans les transformations organiques.
Unicité
2,2-Bis[1-[3,5-bis(trifluorométhyl)phényl]éthoxy]-1-(4-fluorophényl)éthanone est unique en raison de sa combinaison spécifique de groupes trifluorométhyle et fluorophényle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
IUPAC Name |
2,2-bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMWPNRBDYOLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19F13O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)
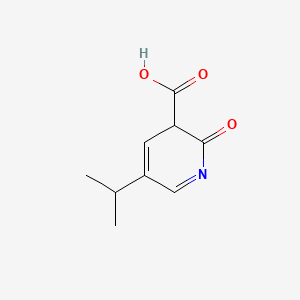
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)
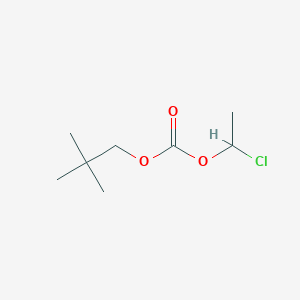
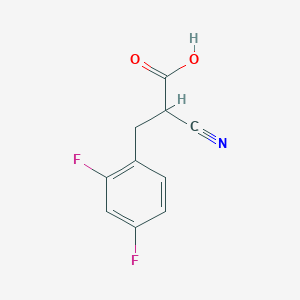

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)

